Ethyl 2-(adamantan-2-ylidene)-2-cyanoacetate
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Overview
Description
Ethyl 2-(adamantan-2-ylidene)-2-cyanoacetate is a compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(adamantan-2-ylidene)-2-cyanoacetate can be synthesized through a reaction between adamantanone and ethyl cyanoacetate. The reaction is typically catalyzed by vanadyl acetylacetonate (VO(acac)2), which facilitates the formation of the desired product in quantitative yield . Another method involves the use of malononitrile and molybdenum hexacarbonyl (Mo(CO)6) as a catalytic system, which also yields the compound efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(adamantan-2-ylidene)-2-cyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as iodine and other oxidants can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst can facilitate reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adamantane derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of functionalized adamantane derivatives.
Scientific Research Applications
Ethyl 2-(adamantan-2-ylidene)-2-cyanoacetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(adamantan-2-ylidene)-2-cyanoacetate involves its interaction with specific molecular targets and pathways. The adamantane moiety imparts significant lipophilicity to the compound, enhancing its ability to interact with lipid membranes and proteins. This interaction can modulate various biological activities, including antiviral and anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Ethyl 2-(adamantan-2-ylidene)-2-cyanoacetate can be compared with other similar adamantane derivatives, such as:
1,3-Dehydroadamantane: Known for its high reactivity and use in organic synthesis.
N’-(adamantan-2-ylidene)benzohydrazide: Exhibits potent antibacterial activity and is studied for its potential therapeutic applications.
Adamantan-2-ylideneacetic acid: Used in the synthesis of various functionalized adamantane derivatives.
Biological Activity
Ethyl 2-(adamantan-2-ylidene)-2-cyanoacetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by its adamantane moiety, which contributes to its lipophilicity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the synthesis of a range of derivatives with potentially enhanced biological properties.
Biological Activities
1. Antiviral Activity
Research indicates that adamantane derivatives, including this compound, exhibit antiviral properties. The compound's structure allows it to interact with viral proteins and lipid membranes, potentially inhibiting viral replication. This mechanism is particularly relevant in the context of recent viral outbreaks, such as SARS-CoV-2.
2. Anticancer Potential
The compound has been studied for its anticancer properties. A study demonstrated that derivatives of adamantane could induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents. The three-dimensional structure of these compounds enhances their interaction with protein targets involved in cancer progression .
3. Antimicrobial Effects
this compound has shown promising antimicrobial activity against various pathogens. This property is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Lipid Membranes: The lipophilic nature of the adamantane group enhances the compound's ability to penetrate lipid membranes, facilitating interactions with membrane-bound proteins.
- Modulation of Protein Targets: The compound can bind to specific proteins involved in viral replication and cancer cell proliferation, thereby modulating their activity .
Comparative Analysis with Related Compounds
A comparison with other adamantane derivatives reveals varying degrees of biological activity:
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Antiviral Efficacy Against SARS-CoV-2 : In vitro studies demonstrated that compounds similar to this compound could inhibit viral replication in cell cultures infected with SARS-CoV-2, suggesting potential use as therapeutic agents during viral outbreaks .
- Cancer Cell Apoptosis Induction : A study involving FaDu hypopharyngeal tumor cells showed that certain adamantane derivatives exhibited cytotoxic effects superior to traditional chemotherapeutics like bleomycin. This indicates a promising avenue for developing new cancer therapies based on this compound .
Properties
IUPAC Name |
ethyl 2-(2-adamantylidene)-2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)13(8-16)14-11-4-9-3-10(6-11)7-12(14)5-9/h9-12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHXMSBFRIGBPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C2CC3CC(C2)CC1C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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